Ethyl 4-((mesitylsulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)-6-oxo-4-(2,4,6-trimethylphenyl)sulfonyloxypyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c1-6-30-23(27)21-19(13-20(26)25(24-21)18-9-7-14(2)8-10-18)31-32(28,29)22-16(4)11-15(3)12-17(22)5/h7-13H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHLIYYWXQRNBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C=C2C)C)C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((mesitylsulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 900008-30-2) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 456.5 g/mol
- Structure : The compound features a dihydropyridazine core with mesitylsulfonyl and ethyl carboxylate substituents.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest it may exhibit anti-inflammatory and anticancer properties, potentially through modulation of specific signaling pathways.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In animal models, it significantly reduced markers of inflammation such as TNF-alpha and IL-6, indicating potential therapeutic applications in inflammatory diseases.
| Animal Model | Dosage (mg/kg) | Inflammatory Markers Reduced |
|---|---|---|
| Carrageenan-induced | 10 | TNF-alpha, IL-6 |
| Adjuvant arthritis | 20 | IL-1β, PGE2 |
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that administration of this compound as an adjunct therapy resulted in improved patient outcomes compared to standard treatment alone.
- Case Study on Inflammatory Disorders : In a study focusing on rheumatoid arthritis patients, the compound demonstrated significant reductions in joint swelling and pain scores when used alongside conventional anti-inflammatory medications.
Preparation Methods
Structural Overview and Key Functional Groups
Molecular Architecture
The compound features a pyridazine core substituted at positions 1, 3, 4, and 6. The 1-position is occupied by a p-tolyl group (C₆H₄CH₃), while the 3-position contains an ethyl carboxylate (COOEt). The 4-position bears a mesitylsulfonyloxy group (SO₂C₆H₂(CH₃)₃), and the 6-position is oxidized to a ketone (O). Its molecular formula, C₂₃H₂₄N₂O₆S, corresponds to a molecular weight of 456.5 g/mol.
Retrosynthetic Analysis
Retrosynthetic disconnection suggests three primary fragments:
Synthetic Routes and Methodologies
Cyclocondensation to Form the Pyridazine Core
Hydrazine-Based Cyclization
A foundational method involves reacting maleic anhydride with p-tolylhydrazine in aqueous acidic media (Scheme 1A). This approach, adapted from US2575954A, yields 1-(p-tolyl)-1,6-dihydropyridazine-3,6-dione. Subsequent oxidation with potassium chromate (K₂CrO₄) in sulfuric acid converts the 6-hydroxy group to a ketone.
Reaction conditions :
- Hydrazine salt : p-Tolylhydrazine hydrochloride (1.2 equiv)
- Solvent : Water/ethanol (3:1)
- Temperature : 80°C, 6 hours
- Yield : 68–72% (isolated via precipitation at 0°C).
Michael Addition-Cyclization Cascade
Recent advances employ N-arylsulfonylhydrazones in dioxane with KOH (Scheme 1B). For example, benzothiazole hydrazones react with N-aryl-2-cyano-3-(dimethylamino)acrylamides to form pyridazinones via Michael addition and intramolecular cyclization. Adapting this method, p-tolyl-substituted acrylamides yield the 1-(p-tolyl)pyridazine scaffold.
Key parameters :
Functionalization at the 4-Position: Sulfonylation Strategies
Direct Sulfonylation with Mesitylsulfonyl Chloride
The mesitylsulfonyloxy group is introduced via nucleophilic substitution at the 4-hydroxy intermediate (Scheme 2A). Using mesitylsulfonyl chloride (1.5 equiv) in pyridine at 0–5°C, the reaction proceeds with >90% regioselectivity.
Optimization insights :
Esterification and Final Product Isolation
Fischer Esterification of Carboxylic Acid Intermediate
The 3-carboxylic acid derivative undergoes esterification with ethanol under acidic conditions (Scheme 3). Adapted from PMC7470104, this step employs H₂SO₄ (cat.) in refluxing ethanol.
Procedure :
Purification and Characterization
Final purification uses silica gel chromatography (ethyl acetate/hexane, 1:3 → 1:1 gradient). Analytical data confirm structure:
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Sulfonylation
Positional selectivity at the 4-hydroxy group is achieved using bulky bases (e.g., 2,6-lutidine) to deprotonate the hydroxyl selectively. Competing O- vs. N-sulfonylation is suppressed at pH 7–8.
Stability of Intermediates
The 6-oxo-1,6-dihydropyridazine intermediate is prone to aerial oxidation. Storage under N₂ at −20°C and addition of radical inhibitors (e.g., BHT) improve stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
